molecular formula C14H19FN2O2 B11774612 (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide CAS No. 2055114-61-7

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide

Cat. No.: B11774612
CAS No.: 2055114-61-7
M. Wt: 266.31 g/mol
InChI Key: ARMXMGQJKGKYRH-QWHCGFSZSA-N
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Description

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine ring.

    Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with various biomolecules, potentially serving as a ligand in binding studies.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry

In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3-chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
  • (3S,4R)-4-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide may impart unique electronic properties compared to its chloro- and bromo- counterparts, potentially affecting its reactivity and interactions.

Properties

CAS No.

2055114-61-7

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H19FN2O2/c1-19-6-5-17-8-12(13(9-17)14(16)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H2,16,18)/t12-,13+/m0/s1

InChI Key

ARMXMGQJKGKYRH-QWHCGFSZSA-N

Isomeric SMILES

COCCN1C[C@H]([C@@H](C1)C(=O)N)C2=CC(=CC=C2)F

Canonical SMILES

COCCN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)F

Origin of Product

United States

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